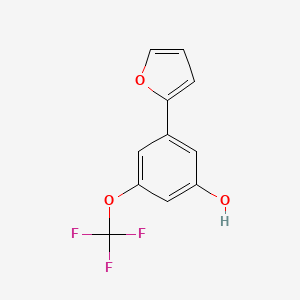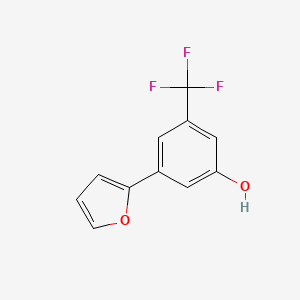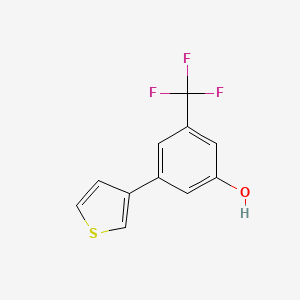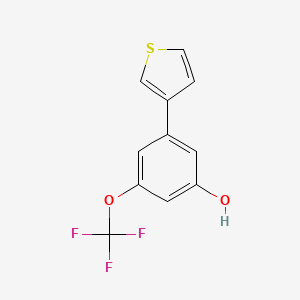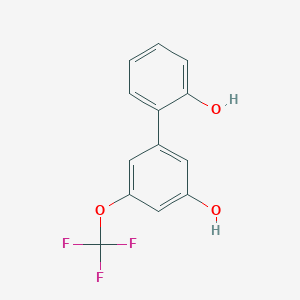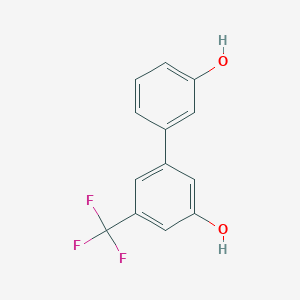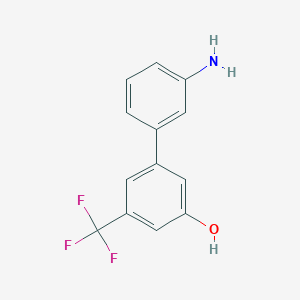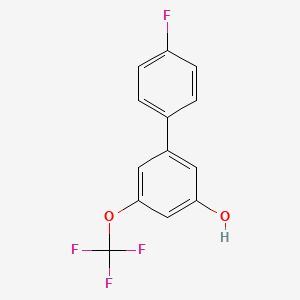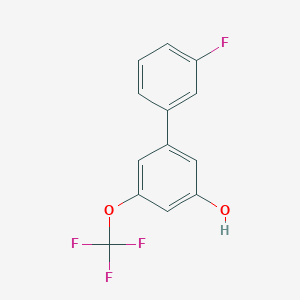
5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F-3-TFMP) is a compound belonging to the class of phenols, which are organic compounds characterized by the presence of a hydroxyl group (-OH) bound to an aromatic hydrocarbon group. 5-F-3-TFMP is a fluorinated derivative of phenol and has been studied for its potential applications in a variety of fields.
Scientific Research Applications
5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst in the synthesis of various organic compounds, such as polyesters and polyurethanes. It has also been used as a reagent in the synthesis of various pharmaceutical compounds, such as anti-inflammatory drugs and antifungal agents. In addition, 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the body, leading to changes in the activity of these proteins and enzymes. This in turn could lead to changes in biochemical and physiological processes, such as the regulation of cell growth and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of cell growth and death, the regulation of inflammation, and the inhibition of certain enzymes.
Advantages and Limitations for Lab Experiments
5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it is non-toxic and biodegradable, making it safe to use in laboratory experiments. However, it is important to note that 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are far-reaching and still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95%. Finally, further research is needed to explore the potential applications of 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in the treatment of various diseases.
Synthesis Methods
5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-fluorophenol with trifluoromethyl iodide in an aqueous medium in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-fluorophenol with trifluoromethylmagnesium bromide in an aqueous medium in the presence of a base such as sodium hydroxide. Both methods yield 5-(3-Fluorophenyl)-3-trifluoromethoxyphenol, 95% as the primary product, with a yield of up to 95%.
properties
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-3-1-2-8(4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWVPGNRLKVBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686512 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-00-1 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

